2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the Pictet-Spengler cyclization is a notable reaction used in the synthesis of similar compounds . This reaction involves the condensation of an aldehyde with an amine in the presence of an acid catalyst to form the desired heterocyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and rapid synthesis of the compound with high yield and purity. The continuous flow synthesis involves multiple chemical transformations starting from cyclohexanone, with in-line separation and without intermediate purification .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with hydrophobic regions of the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar heterocyclic structure and have shown anti-tumor activity.
1,6-naphthyridines: These compounds are also heterocyclic and have a wide range of biological applications, including anti-cancer, anti-HIV, and anti-microbial activities.
Uniqueness
2-amino-8-[2-(1-cyclohexenyl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structure, which allows for selective binding to certain molecular targets. This selectivity enhances its potential as a therapeutic agent, particularly in the treatment of cancer .
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-amino-8-[2-(cyclohexen-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C19H20N4O2/c20-23-11-8-17-15(19(23)25)12-14-16(21-17)7-10-22(18(14)24)9-6-13-4-2-1-3-5-13/h4,7-8,10-12H,1-3,5-6,9,20H2 |
InChI Key |
BFHIPEUJFUEDTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
Origin of Product |
United States |
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